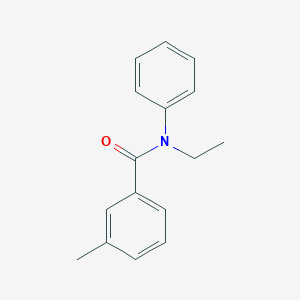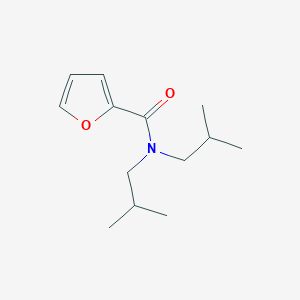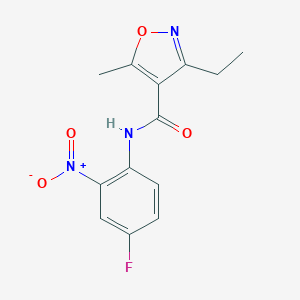
N-ethyl-3-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-methyl-N-phenylbenzamide, also known as N-phenyl-3-methylbutanamide, is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research for its analgesic and anti-inflammatory properties. This chemical compound is also known by its trade name, etofenamate, and is used in various pharmaceutical products.
Wirkmechanismus
The mechanism of action of N-ethyl-3-methyl-N-phenylbenzamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. This compound may also inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
N-ethyl-3-methyl-N-phenylbenzamide has been shown to have analgesic and anti-inflammatory effects in various animal models. It has also been found to have a low toxicity profile and does not produce significant adverse effects. This compound has been shown to be well-tolerated in both animal and human studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-3-methyl-N-phenylbenzamide is a useful tool in scientific research due to its analgesic and anti-inflammatory properties. It can be used to study the mechanisms of pain and inflammation and to develop new treatments for these conditions. However, this compound has some limitations, including its low solubility in water and its potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-3-methyl-N-phenylbenzamide. One area of interest is the development of new formulations of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-3-methyl-N-phenylbenzamide and to identify potential targets for drug development.
Synthesemethoden
The synthesis of N-ethyl-3-methyl-N-phenylbenzamide involves the condensation of 3-methylbutanoyl chloride with aniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethyl iodide to obtain the final product, N-ethyl-3-methyl-N-phenylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-methyl-N-phenylbenzamide has been extensively studied for its analgesic and anti-inflammatory properties. It has been found to be effective in reducing pain and inflammation in various animal models. This compound has also been studied for its potential use in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
Eigenschaften
Produktname |
N-ethyl-3-methyl-N-phenylbenzamide |
|---|---|
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
N-ethyl-3-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-17(15-10-5-4-6-11-15)16(18)14-9-7-8-13(2)12-14/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
WEJAJBUCZHIOEM-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)

![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)


![5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B262136.png)
![4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B262141.png)